molecular formula C8H15NO6 B12392078 2-Acetamido-2-deoxy-D-talose-18O

2-Acetamido-2-deoxy-D-talose-18O

Cat. No.: B12392078
M. Wt: 223.21 g/mol
InChI Key: MBLBDJOUHNCFQT-ZBBUFIKISA-N
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Description

2-Acetamido-2-deoxy-D-talose-18O is a derivative of D-talose, a rare aldohexose sugar. This compound is characterized by the presence of an acetamido group at the second carbon and the incorporation of the stable isotope oxygen-18. The modification with the acetamido group and the isotope labeling makes this compound valuable for various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-D-talose-18O typically involves the following steps:

    Starting Material: The synthesis begins with D-talose.

    Acetamidation: The hydroxyl group at the second carbon of D-talose is replaced with an acetamido group. This can be achieved through the reaction with acetic anhydride in the presence of a base such as pyridine.

    Isotope Labeling: The incorporation of oxygen-18 can be done by using labeled water (H2^18O) during the reaction process. This ensures that the oxygen-18 isotope is incorporated into the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of labeled water and other reagents in bulk quantities is essential for the industrial-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-D-talose-18O can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine water and barium benzoate.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Substitution reactions may involve reagents such as hydrochloric acid (HCl) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 2-acetamido-2-deoxy-D-talonic acid.

    Reduction: Formation of 2-acetamido-2-deoxy-D-talitol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetamido-2-deoxy-D-talose-18O has several scientific research applications, including:

    Biochemistry: Used as a tracer in metabolic studies due to the presence of the stable isotope oxygen-18.

    Medicine: Investigated for its potential role in drug development and as a diagnostic tool.

    Chemistry: Utilized in the study of reaction mechanisms and pathways involving acetamido sugars.

    Industry: Employed in the synthesis of complex carbohydrates and glycoproteins.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-D-talose-18O involves its interaction with specific enzymes and metabolic pathways. The acetamido group allows the compound to participate in glycosylation reactions, while the oxygen-18 isotope serves as a tracer for studying these processes. The compound can target glycosyltransferases and other enzymes involved in carbohydrate metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-D-glucose: Similar structure but with a glucose backbone.

    2-Acetamido-2-deoxy-D-galactose: Similar structure but with a galactose backbone.

    2-Acetamido-2-deoxy-D-mannose: Similar structure but with a mannose backbone.

Uniqueness

2-Acetamido-2-deoxy-D-talose-18O is unique due to the incorporation of the oxygen-18 isotope, which makes it particularly valuable for tracer studies and metabolic research. Its specific structure and labeling provide distinct advantages in studying biochemical pathways and reactions involving acetamido sugars.

Properties

Molecular Formula

C8H15NO6

Molecular Weight

223.21 g/mol

IUPAC Name

N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i12+2

InChI Key

MBLBDJOUHNCFQT-ZBBUFIKISA-N

Isomeric SMILES

CC(=[18O])N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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